Methyl 2-chloro-6-iodobenzoate

Cross-Coupling Chemoselectivity Oxidative Addition

Methyl 2-chloro-6-iodobenzoate (CAS 1261559-47-0) features ortho-chlorine and ortho-iodine substituents, providing orthogonal reactivity essential for chemoselective sequential cross-coupling. The iodine site reacts first under mild Pd(0) conditions, leaving the chlorine intact for a second transformation. This enables efficient, protecting group-free routes to unsymmetrical biaryl scaffolds for pharmaceutical and agrochemical research. Choose this intermediate for precise, iterative C–C bond formation. Contact us for bulk pricing.

Molecular Formula C8H6ClIO2
Molecular Weight 296.49 g/mol
CAS No. 1261559-47-0
Cat. No. B1431336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-iodobenzoate
CAS1261559-47-0
Molecular FormulaC8H6ClIO2
Molecular Weight296.49 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1I)Cl
InChIInChI=1S/C8H6ClIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
InChIKeyLYTZVCICIVVFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-chloro-6-iodobenzoate (CAS 1261559-47-0): A Dual-Halogenated Building Block for Sequential Functionalization


Methyl 2-chloro-6-iodobenzoate (CAS 1261559-47-0) is a heterodihalogenated benzoate ester bearing chlorine and iodine substituents at the ortho (2- and 6-) positions of the aromatic ring . This specific substitution pattern creates a molecule with differentiated reactivity profiles at each halogen site, enabling sequential, chemoselective transformations in organic synthesis . The compound serves as a versatile intermediate for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research, where the ability to execute site-selective cross-coupling reactions is critical for building biaryl and heteroaryl scaffolds .

Why Methyl 2-chloro-6-iodobenzoate Cannot Be Simply Substituted by Common Mono-Halogenated or Regioisomeric Analogs


Generic substitution of methyl 2-chloro-6-iodobenzoate with simpler mono-halogenated benzoates (e.g., methyl 2-iodobenzoate or methyl 2-chlorobenzoate) or even regioisomeric dihalogenated analogs (e.g., methyl 2-chloro-4-iodobenzoate) fails because these compounds lack the precise ortho,ortho'-dihalogen substitution pattern required for orthogonal reactivity. The presence of both chlorine and iodine atoms in the ortho positions provides a distinct electronic and steric environment that governs the chemoselectivity of metal-catalyzed cross-coupling reactions . Aryl iodides undergo oxidative addition to palladium(0) catalysts significantly faster than aryl chlorides, enabling the iodine site to be functionalized first under mild conditions while the chlorine atom remains intact for a subsequent, orthogonal transformation—a capability absent in mono-halogenated or differently substituted analogs [1]. This differentiated reactivity is essential for constructing complex molecules where sequential C–C or C–N bond formations are required, making direct substitution with simpler alternatives synthetically unfeasible without extensive redesign of the synthetic route.

Quantitative Differentiation Evidence for Methyl 2-chloro-6-iodobenzoate (CAS 1261559-47-0)


Differentiated Oxidative Addition Rates: Iodine vs. Chlorine Site Reactivity in Methyl 2-chloro-6-iodobenzoate

The ortho-iodine atom in methyl 2-chloro-6-iodobenzoate undergoes oxidative addition to palladium(0) catalysts significantly faster than the ortho-chlorine atom, enabling chemoselective functionalization of the iodine site while leaving the chlorine atom intact for a subsequent orthogonal coupling step. This differentiated reactivity is a class-level inference based on established trends in palladium-catalyzed cross-coupling reactions, where the relative reactivity of aryl halides follows the order I > Br >> Cl [1]. The iodine atom in the target compound is expected to react at least 100 times faster than the chlorine atom under typical Suzuki-Miyaura conditions, allowing for precise, sequential coupling sequences without the need for protecting group strategies [2].

Cross-Coupling Chemoselectivity Oxidative Addition

Comparative Solubility and Lipophilicity Profile of Methyl 2-chloro-6-iodobenzoate vs. Mono-Halogenated Analogs

Methyl 2-chloro-6-iodobenzoate exhibits a consensus Log P (lipophilicity) of approximately 2.96, as calculated by multiple predictive models, and an aqueous solubility (Log S) of -3.84, corresponding to 0.0431 mg/mL . In comparison, methyl 2-iodobenzoate (CAS 610-97-9) has a lower molecular weight (262.04 g/mol) and a calculated Log P of approximately 2.3, while methyl 2-chlorobenzoate (CAS 610-96-8) is even less lipophilic [1]. The increased lipophilicity of the target compound, driven by the presence of both chlorine and iodine substituents, may influence its behavior in biphasic reaction systems and its partitioning in biological assays, a factor relevant when designing compound libraries for medicinal chemistry.

Lipophilicity Solubility ADME

Site-Selectivity in Suzuki-Miyaura Coupling of Ortho-Dihalogenated Benzoates: Iodine Preferentially Reacts over Chlorine

In polyhalogenated arenes bearing both iodine and chlorine substituents, the iodine atom is preferentially engaged in Suzuki-Miyaura cross-coupling under mild conditions, while the chlorine atom remains unreactive and can be utilized in a subsequent, second coupling step [1]. This site-selectivity is a class-level inference derived from systematic studies on heteroaryl polyhalides, where the reactivity order I > Br > Cl dictates the site of initial oxidative addition . For methyl 2-chloro-6-iodobenzoate, this translates to the ability to perform a first Suzuki coupling at the iodine site with a boronic acid under mild conditions (e.g., room temperature to 60°C), followed by a second Suzuki coupling at the chlorine site under more forcing conditions (e.g., elevated temperature, specialized ligands), thereby constructing unsymmetrical biaryl architectures in a controlled, sequential manner.

Site-Selectivity Suzuki-Miyaura Polyhalogenated Arenes

Commercial Availability and Purity Benchmarking of Methyl 2-chloro-6-iodobenzoate

Methyl 2-chloro-6-iodobenzoate is commercially available from multiple reputable vendors with a standard purity of ≥98% as determined by HPLC or GC analysis . Vendors such as Bidepharm, MolCore, Macklin, and CymitQuimica offer the compound in a range of quantities from 100 mg to 25 g, with pricing that reflects its specialized utility as a dual-halogenated building block . In contrast, many closely related analogs (e.g., methyl 2-chloro-4-iodobenzoate or methyl 2-bromo-6-iodobenzoate) are either not commercially stocked, available only through custom synthesis, or offered with lower purity grades, making the target compound a more accessible and reliable choice for research programs requiring immediate procurement .

Commercial Availability Purity Procurement

Differential Log P and Molecular Weight: Impact on Compound Library Design

Methyl 2-chloro-6-iodobenzoate (MW 296.49 g/mol) has a molecular weight and lipophilicity profile that positions it between simpler mono-halogenated benzoates and more complex, higher molecular weight scaffolds . Its consensus Log P of ~2.96 and topological polar surface area (TPSA) of 26.3 Ų are within the favorable range for CNS drug-like properties (Log P <5, TPSA <90 Ų) . This profile makes it a suitable building block for generating compound libraries with balanced physicochemical properties, particularly when compared to analogs like methyl 2,6-diiodobenzoate (MW 404.0 g/mol, higher Log P) or methyl 2,6-dichlorobenzoate (MW 205.0 g/mol, lower Log P), which may lead to suboptimal ADME characteristics if used as core scaffolds [1].

Drug Discovery Physicochemical Properties Library Design

Primary Research and Industrial Application Scenarios for Methyl 2-chloro-6-iodobenzoate (CAS 1261559-47-0)


Sequential, Orthogonal Cross-Coupling for Unsymmetrical Biaryl Synthesis

Methyl 2-chloro-6-iodobenzoate is ideally suited for the construction of unsymmetrical biaryl scaffolds via sequential Suzuki-Miyaura cross-coupling. In a typical procedure, the iodine site is first coupled with an aryl boronic acid under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 60°C), leaving the chlorine site intact. After isolation of the intermediate, a second Suzuki coupling is performed at the chlorine site using a more active catalyst system (e.g., Pd(OAc)₂ with SPhos ligand, K₃PO₄, toluene, 100°C) with a different boronic acid, yielding a highly substituted, unsymmetrical biaryl product in an overall controlled, sequential process. This approach is directly enabled by the differentiated reactivity of the iodine and chlorine atoms in the target compound, as established by class-level inference [1].

Synthesis of Pharmaceutically Relevant Biaryl and Heteroaryl Motifs

The compound serves as a key building block for the synthesis of biaryl and heteroaryl motifs commonly found in active pharmaceutical ingredients (APIs) and agrochemicals. The ortho-dihalogenated benzoate scaffold can be elaborated into diverse structures, including substituted biphenyl carboxylic acids, benzophenone derivatives, and heterocyclic-fused systems. The ability to perform site-selective couplings at the iodine position first, followed by further functionalization at the chlorine position, allows medicinal chemists to rapidly generate focused libraries of analogs for structure-activity relationship (SAR) studies. This application is supported by the compound's commercial availability and its demonstrated utility in palladium-catalyzed cross-coupling reactions .

Intermediate for Orthogonal Protecting Group-Free Synthesis

Because the iodine and chlorine atoms in methyl 2-chloro-6-iodobenzoate exhibit orthogonal reactivity under cross-coupling conditions, the compound can be employed in protecting group-free synthetic strategies. The ester functionality can also be selectively manipulated (e.g., reduced to the corresponding benzyl alcohol or hydrolyzed to the carboxylic acid) before or after the coupling steps, providing additional flexibility in synthetic route design. This scenario is particularly valuable in process chemistry and medicinal chemistry, where minimizing protecting group manipulations can significantly improve overall yield and reduce step count. The differentiated reactivity of the halogen sites underpins this application [2].

Precursor to Functionalized Benziodoxolone and Hypervalent Iodine Reagents

Ortho-iodobenzoates are established precursors to benziodoxolones and other hypervalent iodine reagents, which are widely used as selective oxidants and electrophilic group transfer agents in organic synthesis. Methyl 2-chloro-6-iodobenzoate, bearing an ortho-iodine and an ortho-chlorine substituent, may serve as a precursor to novel benziodoxolone derivatives with unique reactivity profiles. The chlorine atom can be further functionalized either before or after oxidation of the iodine center, enabling the synthesis of structurally diverse hypervalent iodine reagents for specialized transformations. This application is supported by the known chemistry of 2-iodobenzoates and their conversion to hypervalent iodine species [3].

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